molecular formula C8H9N3O5S B1280791 (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid CAS No. 80544-17-8

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cat. No. B1280791
CAS RN: 80544-17-8
M. Wt: 259.24 g/mol
InChI Key: AGFYEFQBXHONNW-WDZFZDKYSA-N
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Patent
US06878827B2

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1>CC(C)=O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1|

Inputs

Step One
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Smiles
O.NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 120 minutes
Duration
120 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06878827B2

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1>CC(C)=O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1|

Inputs

Step One
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Smiles
O.NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 120 minutes
Duration
120 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.